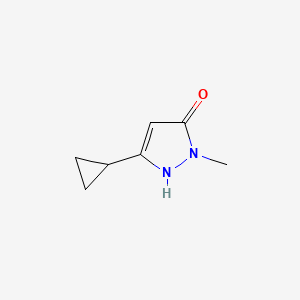

5-cyclopropyl-2-methyl-1H-pyrazol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

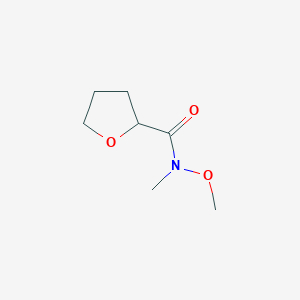

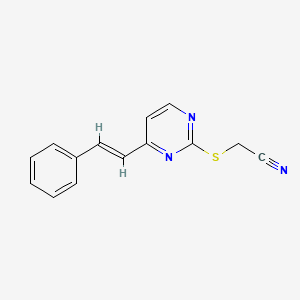

5-Cyclopropyl-2-methyl-1H-pyrazol-3-one is a chemical compound with the CAS Number: 199125-21-8 . It has a molecular weight of 138.17 . The IUPAC name for this compound is 3-cyclopropyl-1-methyl-1H-pyrazol-5-ol .

Molecular Structure Analysis

The molecular formula of this compound is C7H10N2O . The InChI code for this compound is 1S/C7H10N2O/c1-9-7(10)4-6(8-9)5-2-3-5/h4-5,10H,2-3H2,1H3 .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The storage temperature for this compound is ambient temperature .Applications De Recherche Scientifique

Green Synthesis Approaches

Researchers have explored solvent-free synthesis methods for producing pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines, highlighting an environmentally friendly approach to synthesizing heterocyclic compounds that could have various biological activities. The significance of these methods lies in their efficiency and minimal environmental impact, offering a green alternative to traditional synthesis techniques (Al-Matar et al., 2010).

Biological Activities and Applications

A study on the synthesis of 1H-pyrazole derivatives containing an aryl sulfonate moiety showed that some synthesized compounds exhibited anti-inflammatory and antimicrobial activities. This research underscores the potential of 5-cyclopropyl-2-methyl-1H-pyrazol-3-one derivatives in developing new therapeutic agents (Kendre et al., 2013).

Catalysis and Chemical Transformations

The compound has been used in studies related to catalytic processes, such as the electrocatalytic stereoselective transformation of aldehydes and pyrazolin-5-one into bis(spiro-2,4-dihydro-3H-pyrazol-3-one)cyclopropanes. These findings open new pathways for synthesizing complex molecules with potential applications in medicinal chemistry and material science (Elinson et al., 2015).

Novel Synthetic Pathways

Researchers have developed novel combinatorial libraries of fused pyran derivatives, showcasing the versatility of this compound in synthesizing compounds with potential antibacterial, antituberculosis, and antimalarial activities. This work highlights the compound's role in advancing the synthesis of biologically active molecules (Kalaria et al., 2014).

Multicomponent Synthesis Techniques

The synthesis of pyrazolo[3,4-b]pyridines using green solvent systems and nanocatalysts demonstrates the application of this compound in creating compounds with potential biological and pharmacological activities. This research emphasizes the importance of innovative synthesis methods in developing new therapeutic agents (Arlan et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound, 1-Methyl-1H-pyrazol-3-amine, indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

Propriétés

IUPAC Name |

5-cyclopropyl-2-methyl-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-9-7(10)4-6(8-9)5-2-3-5/h4-5,8H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMGFFMFDKIPBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride](/img/structure/B2602657.png)

![Ethyl 2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate;hydrochloride](/img/structure/B2602659.png)

![(4-Methoxyphenyl)[3-phenyl-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2602667.png)

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2602671.png)

![2-(4-isopropylphenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2602674.png)

![(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2602675.png)